molecular formula C7H7NO2 B1293519 (Nitromethyl)benzene CAS No. 622-42-4

(Nitromethyl)benzene

Cat. No. B1293519
CAS RN: 622-42-4
M. Wt: 137.14 g/mol
InChI Key: VLZLOWPYUQHHCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Nitromethyl)benzene can be achieved through the nitration of benzene . This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid at a temperature not exceeding 50°C . The reaction is faster in the case of methylbenzene, which is about 25 times faster than benzene .


Molecular Structure Analysis

The molecular structure of (Nitromethyl)benzene includes a six-membered benzene ring with a nitromethyl group attached . The structure contains a total of 17 bonds, including 10 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 nitro group .


Chemical Reactions Analysis

(Nitromethyl)benzene undergoes electrophilic substitution reactions, such as nitration . In nitration, the reaction involves the replacement of one or more of the hydrogen atoms on the benzene ring with a nitro group, NO2 .


Physical And Chemical Properties Analysis

(Nitromethyl)benzene has a molecular weight of 137.14 . It has a melting point of 80.7°C and a boiling point of 251.96°C . The compound has a density of 1.1596 and a refractive index of 1.5323 .

Scientific Research Applications

Pharmaceutical Industry

In the pharmaceutical sector, (Nitromethyl)benzene is used in the synthesis of analgesics and antipyretic drugs. For instance, it plays a pivotal role in the production of paracetamol through the PAP (para-aminophenol) acylation pathway .

Catalysis Research

Researchers have explored the use of (Nitromethyl)benzene in developing solid acid catalysts for green chemistry applications. Modified natural zeolites, treated with sulfuric acid, have shown potential in synthesizing nitrobenzene, which is an essential step in producing (Nitromethyl)benzene .

Mechanism of Action

Target of Action

(Nitromethyl)benzene, also known as α-Nitrotoluene , is an organic compound with the molecular formula C7H7NO2 . Its primary target is the benzene ring, a cyclic compound consisting of six carbon atoms .

Mode of Action

The mode of action of (Nitromethyl)benzene involves the nitration of the benzene ring . Nitration occurs when one or more of the hydrogen atoms on the benzene ring is replaced by a nitro group, NO2 .

Biochemical Pathways

The biochemical pathways affected by (Nitromethyl)benzene are related to the degradation of aromatic compounds . The ability to assimilate new carbon sources evolves in bacteria, providing insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

It’s known that the compound’s molecular weight is 1371360 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the nitration process is the formation of nitrobenzene . Nitrobenzene is less reactive than the original benzene ring, and its formation slows down further reactions . The presence of more than one nitro group on the ring makes its reactions so slow that virtually no trinitrobenzene is produced under these conditions .

Action Environment

The action of (Nitromethyl)benzene is influenced by environmental factors such as temperature and the presence of other chemical agents. Additionally, the presence of concentrated nitric acid and sulfuric acid facilitates the nitration process .

Safety and Hazards

(Nitromethyl)benzene is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

nitromethylbenzene
Source PubChem
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InChI

InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLOWPYUQHHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7074294
Record name .alpha.-Nitrotoluene
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Molecular Weight

137.14 g/mol
Source PubChem
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Product Name

(Nitromethyl)benzene

CAS RN

622-42-4
Record name Phenylnitromethane
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Record name (Nitromethyl)benzene
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Record name (Nitromethyl)benzene
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Synthesis routes and methods

Procedure details

184.1 g. (1.51 mole) of benzaldehyde oxime and 185 ml. of glacial acetic acid are placed in a 3 liter 3 neck flask. The mixture is stirred and heated to 80° C. A solution of 344.1 g. (1.65 mole) of 36.6% peracetic acid and 19 g. of sodium acetate trihydrate is added at a rate such that the temperature is maintained between about 80° and about 90° C. Stirring is continued at about 85° C. for about 3 1/2 hours until there is no oxime. The reaction mixture is chilled to 25° C. and one liter of water is added and the mixture stirred well and the oil which forms, is separated. The aqueous layer is extracted twice with 200 ml. of methylene chloride. The aqueous extract is combined with the oil layer and washed twice with 600 ml. of water and once with 600 ml. of 5% sodium bicarbonate solution, washed again with 400 ml. of water, and dried over sodium sulfate and concentrated to a light orange oil. The yield is 173.5 g. (84%) of 97% pure material by GC.
Quantity
1.51 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
1.65 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of substituents on the benzene ring affect the stability of the C-NO₂ bond in (nitromethyl)benzene derivatives?

A1: Computational studies using density functional theory (DFT) revealed that both electron-withdrawing and electron-donating substituents at the meta and para positions of (nitromethyl)benzene can significantly influence the C-NO₂ bond dissociation energy. [] Electron-withdrawing groups generally increase the bond strength, while electron-donating groups weaken it. This information is crucial for understanding the reactivity and potential applications of these derivatives in various chemical reactions.

Q2: Can (nitromethyl)benzene derivatives be used as building blocks for synthesizing heterocyclic compounds?

A2: Yes, (nitromethyl)benzene derivatives can act as precursors to nitrile oxides. [] In the presence of p-toluenesulfonic acid, primary nitro compounds like (nitromethyl)benzene undergo dehydration to generate nitrile oxides. These reactive intermediates can participate in 1,3-dipolar cycloadditions with dipolarophiles, leading to the formation of valuable heterocyclic compounds like isoxazolines and isoxazoles.

Q3: Are there any efficient synthetic routes for obtaining specific isomers of methoxy-substituted (nitromethyl)benzene?

A3: Yes, ring-methoxylated phenylnitromethanes can be efficiently prepared by reacting the dianions of methoxy benzeneacetic acids with methyl nitrate. [] This method allows for the controlled synthesis of specific isomers, which is valuable for studying the impact of substituent position on the reactivity and properties of these compounds.

Q4: Does (nitromethyl)benzene have any known applications in asymmetric synthesis?

A4: Research shows that (nitromethyl)benzene derivatives can participate in enantioselective reactions. [] For instance, aminocatalytic enantioselective 1,6-addition of (nitromethyl)benzenes to α, β, γ, δ-cyclic dienones has been reported. This demonstrates the potential of these compounds as versatile building blocks for constructing chiral molecules, which are essential in pharmaceutical and agrochemical industries.

Q5: Are there any known crystallographic studies on fluorinated derivatives of (nitromethyl)benzene?

A5: Yes, the crystal structure of 1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene has been determined by X-ray crystallography. [] The molecule exhibits a center of inversion symmetry in its crystal structure. This information provides insights into the molecular geometry and packing arrangement of this compound in the solid state.

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